Superior In Vitro Potency Against MTHFD2 Compared to LY345899
In a direct comparison using a biochemical enzymatic assay, TH9619 demonstrates significantly higher potency in inhibiting the MTHFD2 enzyme compared to the early-generation inhibitor LY345899 [1][2]. The IC50 value for TH9619 is 47 nM, while LY345899 exhibits an IC50 of 663 nM [1][2].
| Evidence Dimension | Inhibition of MTHFD2 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 47 nM |
| Comparator Or Baseline | LY345899: IC50 = 663 nM |
| Quantified Difference | TH9619 is >14-fold more potent than LY345899 |
| Conditions | Biochemical enzymatic assay using recombinant human MTHFD2 [1]. |
Why This Matters
This significant potency differential means TH9619 achieves effective target engagement at much lower concentrations, reducing the risk of off-target effects and compound precipitation in cell culture, making it the preferred choice for robust and reliable MTHFD2 inhibition studies.
- [1] Bonagas, N., Gustafsson, N.M.S., Henriksson, M., et al. (2022). Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress. Nature Cancer, 3, 156-172. View Source
- [2] Adooq. (n.d.). LY 345899 | MTHFD1/MTHFD2 inhibitor Datasheet. View Source
